N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a diamide derivative featuring a hybrid heterocyclic framework. Its structure comprises:
- Ethanediamide backbone: A central ethanedioic acid-derived core with two amide linkages.
- Thiophene-furan conjugate: A thiophen-2-yl ring substituted at position 5 with a furan-2-carbonyl group, forming a conjugated system.
This compound’s design integrates electron-rich heterocycles (thiophene, furan) and a sulfur-containing aryl group, suggesting applications in materials science or medicinal chemistry, though specific biological data are absent in the provided evidence.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-26-15-7-3-2-5-13(15)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)14-6-4-10-25-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHCPNQQMKCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the reaction of furan with a suitable carbonyl compound under acidic or basic conditions to form the furan-2-carbonyl intermediate.
Synthesis of the Thiophene Derivative: The thiophene moiety can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the thiophene derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Condensation: The final step involves the condensation of the coupled product with 2-(methylsulfanyl)phenyl ethanediamide under mild heating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Bases: Triethylamine, pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the thiophene ring can produce thiophane derivatives.
Scientific Research Applications
N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The furan and thiophene moieties contribute to the compound’s electronic properties, making it useful in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Modifications: Thiophene vs. Furan Analogues
Compound A : N-(2-Nitrophenyl)thiophene-2-carboxamide
Compound B : N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
Key Insight : Replacing oxygen (furan) with sulfur (thiophene) alters dihedral angles and intermolecular forces, impacting solubility and crystallinity. The target compound’s dual heterocycles may enhance π-conjugation compared to single-heterocycle analogs .
Methylsulfanyl-Substituted Analogues
Compound C: N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine hydrochloride Compound D: N'-(2-aminophenyl)-N-[3-[(2S,4R,6S)-4-[4-(hydroxymethyl)phenyl]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-dioxan-2-yl]phenyl]heptanediamide
| Parameter | Compound C | Compound D | Target Compound |
|---|---|---|---|
| Sulfur Motif | Methylsulfanyl-ethyl | Thiadiazole-sulfanylmethyl | 2-(Methylsulfanyl)phenyl |
| Backbone | Nitroethene-diamine | Heptanediamide | Ethanediamide |
| Functionality | Furan + nitro group | Thiadiazole + hydroxymethyl | Furan-thiophene conjugate |
Key Insight : Methylsulfanyl groups enhance lipophilicity and may influence binding affinity in biological systems. The target compound’s phenyl-bound methylsulfanyl group contrasts with aliphatic or heterocyclic sulfur motifs in analogs .
Diamide-Based Analogues
Compound E : N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide]
Compound F : Ethyl 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetate
Research Findings and Implications
- Structural Flexibility : The target compound’s dihedral angles between its thiophene and furan groups (inferred from ) may allow adaptable binding in protein pockets or π-stacking in materials.
- Solubility : The methylsulfanyl group and heterocycles balance hydrophobicity and polarity, suggesting intermediate solubility compared to purely aliphatic or polar analogs .
- Synthetic Accessibility : Similar to Compound E, the target compound’s synthesis likely involves amide coupling between pre-functionalized thiophene-furan and methylsulfanylphenyl precursors .
Biological Activity
N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of multiple functional groups, which contribute to its biological activity. The core structure includes:
- Furan and Thiophene Rings : These heterocyclic compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Methylsulfanyl Group : This group enhances the lipophilicity of the molecule, potentially improving its bioavailability.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of these compounds can inhibit the growth of various bacterial strains. For instance, one study demonstrated that similar furan-thiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Furan-Thiophene Derivative A | 8 | Staphylococcus aureus |
| Furan-Thiophene Derivative B | 32 | Escherichia coli |
| Furan-Thiophene Derivative C | 64 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound exhibited notable free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays demonstrated an IC50 value of approximately 50 µM, indicating a moderate antioxidant capacity compared to established antioxidants like ascorbic acid .
Enzyme Inhibition
A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, studies on similar compounds have shown that they can inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications for skin lightening. For example, a related study reported IC50 values for tyrosinase inhibition in the range of 0.0433 µM to 0.28 µM for structurally similar derivatives .
Case Studies
- Tyrosinase Inhibition : A study focusing on furan-based compounds demonstrated that modifications in the phenolic structure significantly enhanced tyrosinase inhibitory activity. The findings suggest that introducing specific substituents can optimize the efficacy of furan-thiophene derivatives in cosmetic formulations aimed at skin whitening .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of a series of thiophene derivatives against clinical isolates. The results indicated that certain substitutions on the thiophene ring led to improved antimicrobial activity against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
